REACTION_CXSMILES
|
N[C@@H]1C2C(=CC=CC=2)C[C@@H]1O.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[C:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH2:23][CH2:22][N:21]=1.FC(F)(F)C(O)=O>C(OCC)C>[CH3:12][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH2:23][CH2:22][NH:21]1
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Name
|
solution
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Quantity
|
110 mL
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.17 g
|
Type
|
reactant
|
Smiles
|
N[C@H]1[C@H](CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
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Name
|
1-(2-methoxyphenyl)-3,4-dihydroisoquinoline
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)C1=NCCC2=CC=CC=C12
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Name
|
|
Quantity
|
61 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Control Type
|
UNSPECIFIED
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Setpoint
|
5 °C
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Type
|
CUSTOM
|
Details
|
under stirring at an internal temperature of 5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was further stirred at room temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to an internal temperature of 4° C
|
Type
|
STIRRING
|
Details
|
by stirring at the same temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 3 days
|
Duration
|
3 d
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
diethyl ether was evaporated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
The residue was diluted with chloroform
|
Type
|
EXTRACTION
|
Details
|
extracted with concentrated aqueous ammonia
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (chloroform-EtOH-aqueous ammonia)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)C1NCCC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.23 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |